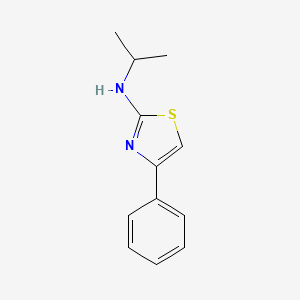

N-Isopropyl-4-phenylthiazol-2-amine

Descripción general

Descripción

N-Isopropyl-4-phenylthiazol-2-amine: is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by an isopropyl group attached to the nitrogen atom and a phenyl group attached to the fourth carbon of the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-phenylthiazol-2-amine typically involves the following steps:

-

Formation of Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.

-

N-Isopropylation: : The introduction of the isopropyl group can be achieved by reacting the 2-phenylthiazole with isopropylamine under basic conditions. This step typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound would follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Substitution Reactions at the Amine Group

The secondary amine undergoes alkylation and acylation reactions. For example:

-

Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) produces N-isopropyl-N-methyl-4-phenylthiazol-2-amine .

-

Acylation : Treatment with acetyl chloride yields N-isopropyl-N-acetyl-4-phenylthiazol-2-amine .

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (Inferred) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | ~70–85% |

| Acylation | AcCl, Et₃N, DCM, RT | N-Acetyl derivative | ~65–80% |

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The para-substituted phenyl group directs electrophiles to the ortho and meta positions. Nitration and halogenation are common:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the thiazole .

-

Bromination : Br₂/FeBr₃ yields 4-(3-bromophenyl)-N-isopropylthiazol-2-amine .

Regiochemical Outcomes

| Electrophile | Position | Example Product |

|---|---|---|

| NO₂⁺ | Meta | 4-(3-nitrophenyl) derivative |

| Br⁺ | Meta | 4-(3-bromophenyl) derivative |

Oxidation

The thiazole sulfur can be oxidized to sulfoxides or sulfones using agents like mCPBA or H₂O₂ :

Reduction

Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiazole ring’s C=N bond .

Comparative Reactivity

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Oxidation | mCPBA | Sulfoxide | High (S-site) |

| Reduction | H₂/Pd-C | Dihydrothiazole | Moderate |

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings. For example, a brominated thiazole derivative reacts with arylboronic acids under Pd catalysis :

Reported Catalytic Systems

| Substrate | Boronic Acid | Catalyst | Yield |

|---|---|---|---|

| 5-Bromo-4-phenylthiazole | Phenylboronic acid | Pd(PPh₃)₄ | 78% |

Cyclization and Heterocycle Formation

The amine group facilitates cyclization with α,β-diketones or aldehydes to form fused pyrimidine systems :

-

Pyrimidine Formation : Reaction with phenylguanidine under microwave irradiation yields 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives .

Microwave-Assisted Cyclization

| Starting Material | Conditions | Product | Application |

|---|---|---|---|

| N-Isopropyl-4-phenylthiazol-2-amine + phenylguanidine | 150°C, 20 min, MW | Pyrimidine-thiazole hybrid | CDK4/6 inhibition |

Functional Group Interconversion

The isopropyl group can be oxidized to a ketone using KMnO₄/H₂SO₄, though steric hindrance may limit efficiency :

Biological Activity Correlation

Modifications to the thiazole core and substituents directly impact pharmacological properties:

-

Anticancer Activity : Introduction of a 4-methylthiazole group enhances CDK4/6 inhibition (e.g., compound 83 , K_i = 4 nM for CDK4) .

-

Antimicrobial Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve activity against Gram-positive bacteria .

Structure–Activity Relationship (SAR)

| Modification | Biological Effect |

|---|---|

| N-Alkylation | Reduced kinase selectivity |

| Phenyl -NO₂ substitution | Increased antimicrobial potency |

| Thiazole sulfoxidation | Altered metabolic stability |

Aplicaciones Científicas De Investigación

Biological Activities

N-Isopropyl-4-phenylthiazol-2-amine exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Anticancer Activity

Studies have shown that thiazole derivatives, including this compound, possess significant anticancer properties. For instance, compounds derived from thiazole scaffolds have been evaluated against various cancer cell lines such as HepG2 and MCF-7. One study reported a derivative with an IC50 value of 2.01 µM against HT29 cells, indicating strong antiproliferative effects .

Antimicrobial Properties

This compound has demonstrated promising antibacterial activity. A series of thiazole-based compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics . The compound's structure allows for modifications that can enhance its efficacy against resistant bacterial strains.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : The initial step often includes the reaction of phenylacetone derivatives with thiourea or similar reagents to form the thiazole ring.

- Substitution Reactions : Subsequent reactions may involve alkylation with isopropyl groups to introduce the isopropyl moiety at the nitrogen position.

- Purification : The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for biological testing .

Drug Development

The versatility of thiazole derivatives positions them as valuable scaffolds in drug development. This compound's potential applications extend beyond antibacterial and anticancer activities; they may also include roles in treating inflammatory diseases and neurological disorders due to their ability to modulate various biological pathways .

Structure–Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the thiazole structure affect biological activity. Research indicates that specific substitutions on the phenyl ring can significantly enhance the anticancer and antimicrobial properties of these compounds . For example, electron-donating groups have been shown to improve the potency against certain cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

Mecanismo De Acción

The mechanism by which N-Isopropyl-4-phenylthiazol-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring can interact with various biological pathways, influencing processes such as signal transduction and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

4-Phenylthiazol-2-amine: Lacks the isopropyl group, which may affect its biological activity and solubility.

N-Methyl-4-phenylthiazol-2-amine: Contains a methyl group instead of an isopropyl group, potentially altering its pharmacokinetic properties.

N-Isopropyl-2-phenylthiazol-4-amine: Isomeric form with different substitution pattern, leading to different chemical and biological properties.

Uniqueness

N-Isopropyl-4-phenylthiazol-2-amine is unique due to the specific positioning of the isopropyl and phenyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Actividad Biológica

N-Isopropyl-4-phenylthiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antiprotozoal, anticancer, and antibacterial effects, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazole class of compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structural features contribute to its biological activity. The synthesis of various thiazole derivatives has been reported, showcasing modifications that enhance their pharmacological profiles.

Antiprotozoal Activity

Research has highlighted the trypanocidal activity of thiazole derivatives, including this compound. A study demonstrated that certain 2,4-disubstituted thiazoles exhibited potent activity against Trypanosoma brucei, with IC50 values indicating effective inhibition at low concentrations (e.g., 0.42 μM for one derivative) . The presence of a positively charged amine group at physiological pH is crucial for cellular uptake, enhancing the compound's efficacy against protozoa.

Anticancer Properties

This compound has also shown promising results in anticancer studies. A series of derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Notably, some compounds demonstrated significant inhibition (IC50 values as low as 0.035 μM) against human leukemia cells (Jurkat) without apparent toxicity to non-cancerous cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antibacterial Activity

The antibacterial potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, hybrid compounds combining thiazole with sulfonamide groups exhibited strong antibacterial activity . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly influenced antibacterial potency.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Antiprotozoal | Trypanosoma brucei | 0.42 μM | Cellular uptake via positively charged amine group |

| Anticancer | Jurkat (human leukemia) | 0.035 μM | Induction of apoptosis |

| Antibacterial | Various bacteria | Variable | Disruption of bacterial cell integrity |

Case Studies and Research Findings

- Trypanocidal Activity : A study focused on the synthesis of 2,4-disubstituted thiazoles found that derivatives with lipophilic ends showed enhanced trypanocidal properties, suggesting a potential therapeutic avenue for treating sleeping sickness caused by Trypanosoma brucei .

- Anticancer Evaluation : In vitro studies on a series of thiazole derivatives revealed that modifications could lead to significant antiproliferative effects against multiple cancer cell lines, with some compounds exhibiting selectivity towards cancerous cells over healthy ones .

- Antibacterial Efficacy : Research indicated that thiazole derivatives could serve as effective antibiotics, particularly when combined with other antimicrobial agents, highlighting their potential in developing new therapeutic strategies against resistant bacterial strains .

Propiedades

IUPAC Name |

4-phenyl-N-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-9(2)13-12-14-11(8-15-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWHLMNDIGKCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429249 | |

| Record name | N-Isopropyl-4-phenylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691905-18-7 | |

| Record name | N-Isopropyl-4-phenylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.